4-Tert-butyl-2-(diethylaminomethyl)-6-phenylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butyl-2-(diethylaminomethyl)-6-phenylphenol is an organic compound that features a tert-butyl group, a diethylaminomethyl group, and a phenyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-2-(diethylaminomethyl)-6-phenylphenol typically involves multi-step organic reactions. One common method is the alkylation of phenol derivatives with tert-butyl groups, followed by the introduction of the diethylaminomethyl group through Mannich reaction conditions. The phenyl group can be introduced via Friedel-Crafts alkylation. The reaction conditions often require the use of catalysts such as Lewis acids and bases to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing by-products and ensuring the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-2-(diethylaminomethyl)-6-phenylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions involving Lewis acids like aluminum chloride (AlCl₃) for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-Tert-butyl-2-(diethylaminomethyl)-6-phenylphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-2-(diethylaminomethyl)-6-phenylphenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the diethylaminomethyl group can interact with biological membranes and proteins. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Tert-butyl-2-(diethylaminomethyl)phenol
- 4-Tert-butyl-2-(methylaminomethyl)phenol
- 4-Tert-butyl-2-(dimethylaminomethyl)phenol
Uniqueness
4-Tert-butyl-2-(diethylaminomethyl)-6-phenylphenol is unique due to the presence of both the diethylaminomethyl and phenyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
5414-53-9 |
---|---|
Molecular Formula |
C21H29NO |
Molecular Weight |
311.5 g/mol |
IUPAC Name |
4-tert-butyl-2-(diethylaminomethyl)-6-phenylphenol |
InChI |
InChI=1S/C21H29NO/c1-6-22(7-2)15-17-13-18(21(3,4)5)14-19(20(17)23)16-11-9-8-10-12-16/h8-14,23H,6-7,15H2,1-5H3 |
InChI Key |
XAPKJTOWVOTWGP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=C(C(=CC(=C1)C(C)(C)C)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.